

# Physical and chemical properties of 4-Benzoyl benzylamine hydrochloride

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |                                                            |
|----------------|------------------------------------------------------------|
| Compound Name: | (4-(Aminomethyl)phenyl)<br>(phenyl)methanone hydrochloride |
| Cat. No.:      | B1271467                                                   |

[Get Quote](#)

## 4-Benzoyl Benzylamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-Benzoyl benzylamine hydrochloride (CAS No: 24095-40-7). It is intended to serve as a foundational resource for researchers, scientists, and professionals engaged in drug development and medicinal chemistry. This document compiles available data on the compound's structure, physical characteristics, and spectral properties. Furthermore, it outlines generalized experimental protocols for its synthesis and analysis based on methodologies reported for structurally related compounds. While the specific biological activities and mechanisms of action for 4-Benzoyl benzylamine hydrochloride are not extensively documented in current literature, this guide discusses the therapeutic potential of related benzoyl and benzylamine derivatives to provide context for future research endeavors.

## Introduction

4-Benzoyl benzylamine hydrochloride, also known as (4-aminomethyl)benzophenone hydrochloride, is a chemical compound of interest in the field of organic synthesis and

medicinal chemistry.[\[1\]](#)[\[2\]](#) Its structure, featuring a benzophenone moiety linked to a benzylamine group, presents a versatile scaffold for the development of novel therapeutic agents. Derivatives of benzylamine and benzophenone have demonstrated a wide range of biological activities, including but not limited to, anti-HIV, beta-tryptase inhibition, and antifungal properties.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#) This guide aims to consolidate the existing technical information on 4-Benzoyl benzylamine hydrochloride to facilitate its evaluation and application in research and development.

## Physical and Chemical Properties

A summary of the key physical and chemical properties of 4-Benzoyl benzylamine hydrochloride is presented below.

Table 1: Physical and Chemical Properties of 4-Benzoyl Benzylamine Hydrochloride

| Property          | Value                                                                              | Reference(s)             |
|-------------------|------------------------------------------------------------------------------------|--------------------------|
| IUPAC Name        | --INVALID-LINK--methanone hydrochloride                                            | <a href="#">[2]</a>      |
| Synonyms          | 4-(Aminomethyl)benzophenone hydrochloride, --INVALID-LINK--methanone hydrochloride | <a href="#">[2]</a>      |
| CAS Number        | 24095-40-7                                                                         | <a href="#">[2]</a>      |
| Molecular Formula | C <sub>14</sub> H <sub>14</sub> CINO                                               | <a href="#">[2]</a>      |
| Molecular Weight  | 247.72 g/mol                                                                       | <a href="#">[2]</a>      |
| Melting Point     | 207-208 °C                                                                         | Chem-Impex International |
| Boiling Point     | Data not available                                                                 |                          |
| Solubility        | Soluble in water and ethanol.                                                      | <a href="#">[7]</a>      |
| Appearance        | Colorless crystalline solid                                                        | <a href="#">[7]</a>      |

Table 2: Computed Physicochemical Properties

| Property                       | Value               | Reference(s)             |
|--------------------------------|---------------------|--------------------------|
| Hydrogen Bond Donor Count      | 2                   | PubChem                  |
| Hydrogen Bond Acceptor Count   | 2                   | PubChem                  |
| Rotatable Bond Count           | 3                   | PubChem                  |
| Topological Polar Surface Area | 43.1 Å <sup>2</sup> | PubChem                  |
| LogP                           | 2.5                 | Chem-Impex International |

## Spectral Data

Detailed spectral data for 4-Benzoyl benzylamine hydrochloride is not readily available in public databases. However, characteristic spectral features can be inferred from related compounds.

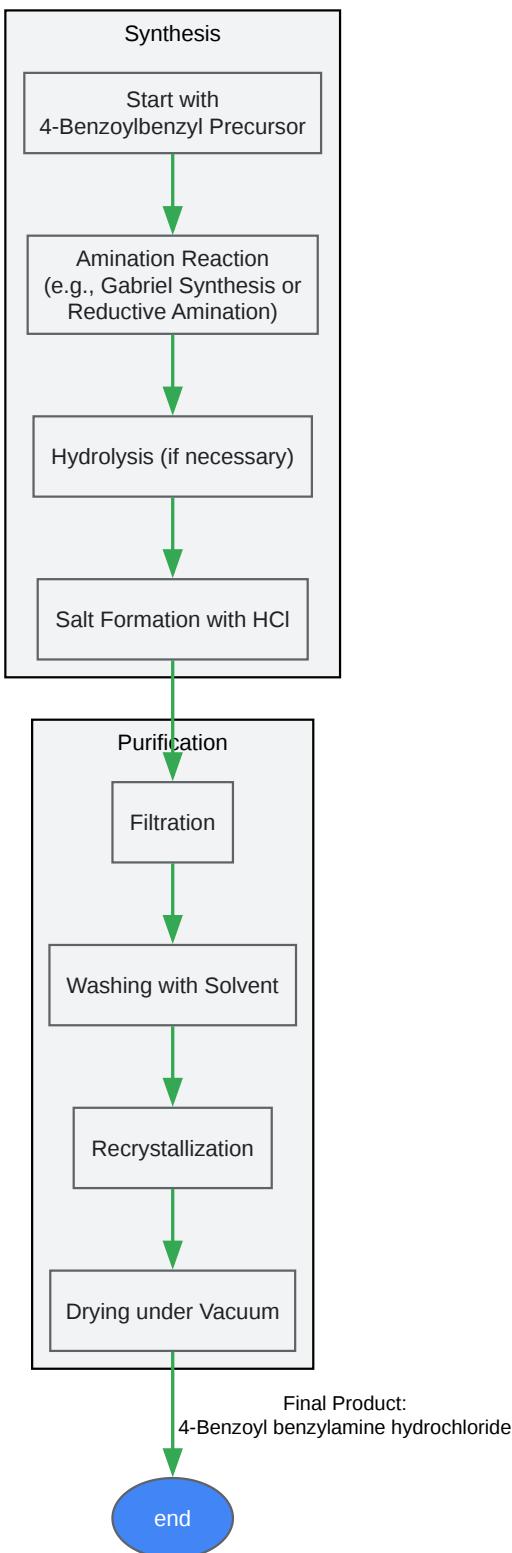
- <sup>1</sup>H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the two phenyl rings, a singlet for the benzylic methylene protons (CH<sub>2</sub>), and a broad singlet for the amine protons (NH<sub>3</sub><sup>+</sup>). Based on data for benzylamine hydrochloride, the benzylic protons would likely appear around δ 4.0 ppm, and the aromatic protons in the range of δ 7.3-7.8 ppm.[1]
- <sup>13</sup>C NMR (Nuclear Magnetic Resonance): The carbon NMR spectrum would display distinct signals for the carbonyl carbon, the aromatic carbons, and the benzylic carbon. For benzylamine hydrochloride, the benzylic carbon appears around δ 42.25 ppm, and the aromatic carbons between δ 128-135 ppm.[1][8]
- FTIR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the ammonium group (around 3000 cm<sup>-1</sup>), C=O stretching of the ketone (around 1650 cm<sup>-1</sup>), and C-N stretching.[9] The aromatic C-H stretching would appear above 3000 cm<sup>-1</sup>, and the C=C stretching of the aromatic rings in the 1600-1450 cm<sup>-1</sup> region.
- Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the free base (C<sub>14</sub>H<sub>13</sub>NO) at m/z 211.[10] Characteristic fragmentation patterns would involve the cleavage of the benzyl-amine bond and the benzoyl group.

# Experimental Protocols

Detailed and validated experimental protocols for the synthesis and analysis of 4-Benzoyl benzylamine hydrochloride are not explicitly published. However, the following sections describe generalized procedures based on established methods for similar compounds.

## Synthesis

A plausible synthetic route to 4-Benzoyl benzylamine hydrochloride is the amination of a suitable precursor like 4-benzoylbenzyl chloride or the reduction of 4-benzoylbenzonitrile followed by salt formation. A generalized protocol for the synthesis from a benzyl halide is outlined below.


### Protocol 4.1.1: Synthesis via Gabriel Amine Synthesis (Generalized)

This method involves the reaction of a benzyl halide with potassium phthalimide followed by hydrolysis to yield the primary amine.

- **N-Alkylation:** 4-Benzoylbenzyl chloride is reacted with potassium phthalimide in a suitable solvent like dimethylformamide (DMF) at an elevated temperature.
- **Hydrolysis:** The resulting N-(4-benzoylbenzyl)phthalimide is then treated with hydrazine hydrate in a solvent such as ethanol under reflux to cleave the phthalimide group and liberate the free amine.
- **Salt Formation:** The resulting 4-benzoylbenzylamine is dissolved in a suitable solvent (e.g., diethyl ether or ethanol) and treated with a solution of hydrochloric acid (e.g., HCl in ether or concentrated aqueous HCl) to precipitate 4-Benzoyl benzylamine hydrochloride.
- **Purification:** The crude product is collected by filtration, washed with a cold solvent, and can be further purified by recrystallization from a suitable solvent system like ethanol/water.[\[11\]](#)

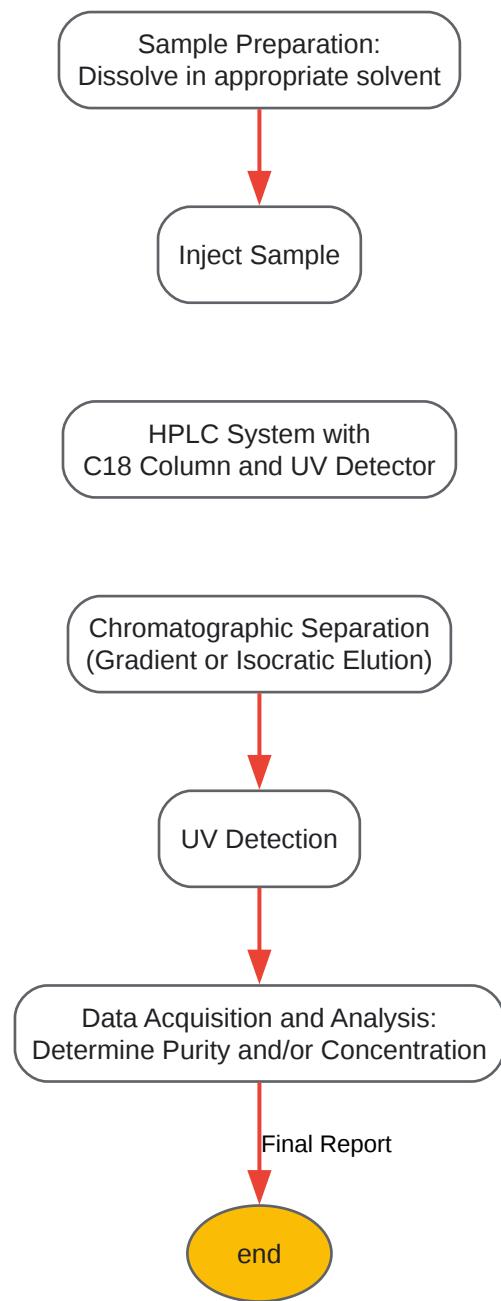
### Workflow for Synthesis and Purification

Figure 1. Generalized Workflow for Synthesis and Purification

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis and purification of 4-Benzoyl benzylamine hydrochloride.

## Analytical Methods


High-Performance Liquid Chromatography (HPLC) is a suitable technique for the purity determination and quantification of 4-Benzoyl benzylamine hydrochloride.

### Protocol 4.2.1: Reversed-Phase HPLC Analysis (Generalized)

- Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5  $\mu$ m), and a data acquisition system.
- Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or ammonium formate in water) and an organic modifier (e.g., acetonitrile or methanol).
- Detection: UV detection at a wavelength where the benzophenone chromophore has strong absorbance (e.g., around 254 nm).
- Sample Preparation: A stock solution of the compound is prepared in a suitable solvent (e.g., methanol or a mixture of water and organic solvent) and then diluted to appropriate concentrations for analysis.
- Analysis: The sample is injected into the HPLC system, and the retention time and peak area are recorded for quantification against a standard curve.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

### Workflow for HPLC Analysis

Figure 2. Generalized Workflow for HPLC Analysis

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the analytical characterization of 4-Benzoyl benzylamine hydrochloride by HPLC.

## Biological Activity and Potential Applications

As of the date of this publication, there is a lack of specific studies detailing the biological activities, mechanism of action, and signaling pathways of 4-Benzoyl benzylamine hydrochloride. However, the structural motifs present in the molecule suggest potential areas for investigation.

- **Benzylamine Derivatives:** Various substituted benzylamines have been explored for their therapeutic potential. For instance, certain 4-substituted benzylamine derivatives have been identified as potent inhibitors of  $\beta$ -tryptase, an enzyme implicated in asthma.<sup>[3]</sup> Other benzylamine derivatives have shown antimycotic activity.<sup>[6][17]</sup>
- **Benzophenone Derivatives:** The benzophenone scaffold is present in numerous biologically active compounds. For example, 4-benzyl and 4-benzoyl-3-dimethylaminopyridin-2(1H)-ones have been reported as a new class of highly potent non-nucleoside inhibitors of HIV-1 reverse transcriptase.<sup>[4][5]</sup> Additionally, certain benzoyl derivatives have been evaluated as inhibitors of human DNA topoisomerase II.<sup>[18]</sup>

Given the activities of related compounds, 4-Benzoyl benzylamine hydrochloride could be a valuable starting point for the design and synthesis of novel inhibitors of various enzymes or receptors. Future research should focus on screening this compound against a panel of biological targets to elucidate its pharmacological profile.

#### Signaling Pathway

Due to the absence of published research on the specific biological targets and mechanism of action of 4-Benzoyl benzylamine hydrochloride, a diagram of its signaling pathway cannot be provided at this time. Further investigation is required to identify its molecular targets and downstream effects.

## Safety Information

4-Benzoyl benzylamine hydrochloride should be handled with appropriate safety precautions in a laboratory setting. It is classified as an irritant.<sup>[7]</sup> Users should wear personal protective equipment, including gloves, safety glasses, and a lab coat. The compound should be used in a well-ventilated area or a fume hood to avoid inhalation. In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical advice.<sup>[7]</sup>

## Conclusion

4-Benzoyl benzylamine hydrochloride is a chemical compound with a well-defined structure and some known physical properties. While specific experimental protocols for its synthesis and analysis are not readily available, established methods for similar compounds can be adapted for its preparation and characterization. The primary gap in the current knowledge of this compound is the lack of data on its biological activity and mechanism of action. The documented pharmacological activities of related benzylamine and benzophenone derivatives suggest that 4-Benzoyl benzylamine hydrochloride may be a promising scaffold for drug discovery efforts. This technical guide serves as a starting point for researchers interested in exploring the potential of this compound in medicinal chemistry and drug development.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. pure.mpg.de [pure.mpg.de]
- 2. scbt.com [scbt.com]
- 3. Synthesis and evaluation of 4-substituted benzylamine derivatives as beta-tryptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Benzyl and 4-benzoyl-3-dimethylaminopyridin-2(1H)-ones: in vitro evaluation of new C-3-amino-substituted and C-5,6-alkyl-substituted analogues against clinically important HIV mutant strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-benzyl- and 4-benzoyl-3-dimethylaminopyridin-2(1H)-ones, a new family of potent anti-HIV agents: optimization and in vitro evaluation against clinically important HIV mutant strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationships of phenyl-substituted benzylamine antimycotics: a novel benzylbenzylamine antifungal agent for systemic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. Benzylamine hydrochloride(3287-99-8) 13C NMR spectrum [chemicalbook.com]

- 9. rsc.org [rsc.org]
- 10. N-Benzoylbenzylamine | C14H13NO | CID 73878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column | SIELC Technologies [sielc.com]
- 14. Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HPLC Method for Analysis of 4-Aminophenol MS-compatible Mobile on Primesep 100 Column | SIELC Technologies [sielc.com]
- 16. Determination of 4-aminophenol impurities in multicomponent analgesic preparations by HPLC with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Antitumor agents. 125. New 4 beta-benzoylamino derivatives of 4'-O-demethyl-4-desoxypodophyllotoxin and 4 beta-benzoyl derivatives of 4'-O-demethylpodophyllotoxin as potent inhibitors of human DNA topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical properties of 4-Benzoyl benzylamine hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1271467#physical-and-chemical-properties-of-4-benzoyl-benzylamine-hydrochloride>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)